5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 952187-99-4
VCID: VC21171205
InChI: InChI=1S/C34H35N3O4S/c1-3-23-5-10-27(35-21-23)15-17-40-29-12-8-26(9-13-29)30-19-25(20-32-33(38)37-34(39)42-32)7-14-31(30)41-18-16-28-11-6-24(4-2)22-36-28/h5-14,19,21-22,32H,3-4,15-18,20H2,1-2H3,(H,37,38,39)
SMILES: CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=C3)CC4C(=O)NC(=O)S4)OCCC5=NC=C(C=C5)CC
Molecular Formula: C34H35N3O4S
Molecular Weight: 581.7 g/mol

5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione

CAS No.: 952187-99-4

Cat. No.: VC21171205

Molecular Formula: C34H35N3O4S

Molecular Weight: 581.7 g/mol

* For research use only. Not for human or veterinary use.

5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione - 952187-99-4

Specification

CAS No. 952187-99-4
Molecular Formula C34H35N3O4S
Molecular Weight 581.7 g/mol
IUPAC Name 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C34H35N3O4S/c1-3-23-5-10-27(35-21-23)15-17-40-29-12-8-26(9-13-29)30-19-25(20-32-33(38)37-34(39)42-32)7-14-31(30)41-18-16-28-11-6-24(4-2)22-36-28/h5-14,19,21-22,32H,3-4,15-18,20H2,1-2H3,(H,37,38,39)
Standard InChI Key VWPCWJMGWMWSGX-UHFFFAOYSA-N
SMILES CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=C3)CC4C(=O)NC(=O)S4)OCCC5=NC=C(C=C5)CC
Canonical SMILES CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=C3)CC4C(=O)NC(=O)S4)OCCC5=NC=C(C=C5)CC

Introduction

Chemical Identity and Structural Characterization

5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione is a complex organic molecule belonging to the thiazolidinedione class of compounds. It features a central 1,3-thiazolidine-2,4-dione ring connected to a biphenyl system with two 2-(5-ethylpyridin-2-yl)ethoxy substituents at positions 4' and 6 of the biphenyl framework. The compound's core structure includes the thiazolidinedione moiety, which is known for its biological activity, particularly in relation to diabetes treatment.

Identification Parameters

The compound is uniquely identified through several standard parameters as summarized in Table 1:

ParameterValue
CAS Number952187-99-4
Molecular FormulaC34H35N3O4S
Molecular Weight581.7 g/mol
IUPAC Name5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Standard InChIInChI=1S/C34H35N3O4S/c1-3-23-5-10-27(35-21-23)15-17-40-29-12-8-26(9-13-29)30-19-25(20-32-33(38)37-34(39)42-32)7-14-31(30)41-18-16-28-11-6-24(4-2)22-36-28

Table 1: Chemical Identification Parameters for 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione

Physical and Chemical Properties

The compound exists as a solid at standard temperature and pressure. Its structural complexity contributes to specific physical and chemical characteristics that distinguish it from other thiazolidinedione derivatives. The presence of pyridine rings in its structure imparts certain basic properties, while the thiazolidinedione moiety contributes to its acidic character.

Solubility Profile

While specific solubility data for this exact compound is limited in the available literature, compounds with thiazolidinedione structures generally show poor water solubility but improved solubility in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile. Related thiazolidinedione compounds have demonstrated solubility behavior consistent with this pattern .

Relationship to Pioglitazone

5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione is primarily identified as "Pioglitazone Impurity 1" in pharmaceutical contexts . Pioglitazone, a thiazolidinedione antidiabetic drug used in the treatment of type 2 diabetes mellitus, can contain this compound as a process-related impurity or degradation product.

Structural Comparison with Pioglitazone

The structural relationship between 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione and pioglitazone explains its occurrence as an impurity. Both compounds share the core thiazolidinedione ring system, but differ in the arrangement and number of substituents on the aromatic portions of the molecules. While pioglitazone contains a single 2-(5-ethylpyridin-2-yl)ethoxy group, this impurity features two such groups in a biphenyl configuration .

Analytical Methods for Identification and Quantification

For pharmaceutical quality control and research purposes, several analytical techniques are commonly employed to identify and quantify 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is likely the method of choice for quantitative analysis of this compound. Related thiazolidinedione compounds have been successfully analyzed using reversed-phase HPLC methods with various detection techniques .

Spectroscopic Characterization

Spectroscopic techniques useful for identification and structural confirmation include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)

  • Mass Spectrometry (MS), particularly LC-MS/MS

  • Infrared (IR) spectroscopy

  • UV-Visible spectroscopy

These techniques provide complementary information about the compound's structure and purity .

QuantityPrice Range (EUR)
25 mg1,998.00
50 mg3,131.00
100 mg4,663.00 - 5,796.00

Importance in Pharmaceutical Quality Control

Regulatory Significance

The identification and quantification of pharmaceutical impurities, including 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione, is critically important in pharmaceutical manufacturing and quality control processes. Regulatory authorities such as the FDA and EMA require thorough characterization and control of impurities in pharmaceutical products to ensure safety and efficacy .

This compound serves as an important reference standard in:

  • Development and validation of analytical methods for pioglitazone

  • Monitoring manufacturing processes for pioglitazone

  • Stability studies of pioglitazone formulations

  • Quality control testing of finished pharmaceutical products

Structural Similarities to Other Thiazolidinedione Derivatives

5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione shares structural similarities with other thiazolidinedione compounds used in diabetes research and treatment. The thiazolidinedione class is characterized by a five-membered heterocyclic ring with two carbonyl groups and includes medications such as pioglitazone, rosiglitazone, and troglitazone .

A related compound, 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, represents a simpler structural analog with a single 2-(5-ethylpyridin-2-yl)ethoxy substituent and is also identified as a pioglitazone-related compound .

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